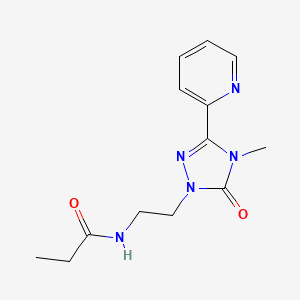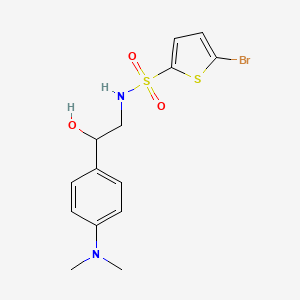
2-氨基-2-(4-甲氧基苯基)乙醇
描述
2-Amino-2-(4-methoxyphenyl)ethanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-2-(4-methoxyphenyl)ethanol is 1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 . This indicates that the molecule contains nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
2-Amino-2-(4-methoxyphenyl)ethanol is a solid substance at room temperature .科学研究应用
在癌症研究中的应用
Patravale等人(2014年)的研究专注于合成2-氨基-4-(4-甲氧基苯基)-5H-吲哚并[1,2-d]嘧啶-5-酮,这是2-氨基-2-(4-甲氧基苯基)乙醇的衍生物,并对其针对各种癌细胞系的筛选进行了研究。该化合物对人类乳腺癌细胞系(MCF7)表现出显著的活性,表明其在癌症研究和治疗中的潜在应用(Patravale et al., 2014)。
生物催化生产药物中间体
Kavi等人(2021年)报道了使用双歧杆菌对(S)-1-(4-甲氧基苯基)乙醇进行对映选择性合成的生物催化合成,这是另一种衍生物。该化合物对于生产各种药物中间体至关重要,包括那些用于抗组胺药物如盐酸地佛那明和洛赛那定的中间体(Kavi et al., 2021)。
合成光学活性β-氨基醇
周旭等人(2010年)通过不对称转移氢化展示了光学活性氨基醇的合成,包括2-氨基-2-(4-甲氧基苯基)乙醇的衍生物。这个过程产生了具有高对映选择性和产率的化合物,对于制药应用至关重要(周旭等人,2010年)。
受体的区分
Lands等人(1967年)探讨了与2-氨基-2-(4-甲氧基苯基)乙醇结构相关的1-(3,4-二羟基苯基)-2-氨基乙醇的修饰。这项研究有助于区分各种组织中的β-1和β-2受体类型(Lands et al., 1967)。
反应系统中的不对称生物合成
楼文勇(2011年)研究了4-甲氧基苯乙酮的对映选择性还原为(S)-1-(4-甲氧基苯基)乙醇。该研究突出了离子液体和缓冲系统对生物催化过程效率的影响,强调了反应系统条件在生物合成中的作用(Lou Wenyong, 2011)。
安全和危害
The safety information for 2-Amino-2-(4-methoxyphenyl)ethanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Relevant Papers Unfortunately, I was unable to find any specific papers related to 2-Amino-2-(4-methoxyphenyl)ethanol .
属性
IUPAC Name |
2-amino-2-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSMUSCZYUFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)
![3-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid](/img/structure/B2441899.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[propyl({[(2,3,4-trifluorophenyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2441906.png)
![7-Fluoro-2-methyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2441908.png)

![(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441910.png)
![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)
![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)

